molecular formula C10H9BrN2O2 B14258600 5-Amino-2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione CAS No. 437715-63-4

5-Amino-2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14258600
CAS No.: 437715-63-4
M. Wt: 269.09 g/mol
InChI Key: ZNQAYUWDCRXHMO-UHFFFAOYSA-N
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Description

5-Amino-2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes an isoindole core substituted with an amino group and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the amino group and the bromoethyl group through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromoethyl group can be reduced to an ethyl group.

    Substitution: The bromoethyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromoethyl group can produce a variety of substituted isoindole derivatives.

Scientific Research Applications

5-Amino-2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Amino-2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Similar in structure but with a pyridine core instead of an isoindole core.

    5-Amino-2-bromobenzamide: Similar in structure but with a benzamide core.

    2-Amino-5-bromobenzonitrile: Similar in structure but with a benzonitrile core.

Uniqueness

5-Amino-2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

437715-63-4

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-amino-2-(2-bromoethyl)isoindole-1,3-dione

InChI

InChI=1S/C10H9BrN2O2/c11-3-4-13-9(14)7-2-1-6(12)5-8(7)10(13)15/h1-2,5H,3-4,12H2

InChI Key

ZNQAYUWDCRXHMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N(C2=O)CCBr

Origin of Product

United States

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